![molecular formula C8H12N4O3 B3011497 2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide CAS No. 923249-47-2](/img/structure/B3011497.png)
2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Wissenschaftliche Forschungsanwendungen
Supramolecular Arrangements
2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide derivatives have been explored for their supramolecular arrangements. The relationship between molecular structure and crystal structure in such compounds is significant, with crystallographic analysis highlighting the role of substituents on the cyclohexane ring in supramolecular arrangements. The structures defined by these arrangements include dimers and ribbons formed by the interactions between hydantoin rings (Graus et al., 2010).
Antimicrobial and Detoxification Applications
A novel N-halamine precursor, which includes 2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide, has been synthesized and applied to cotton fabrics. This compound shows promising antimicrobial properties against Staphylococcus aureus and Escherichia coli O157:H7. Additionally, these chlorinated cotton fabrics have been used for the detoxification of chemical mustard simulant (Ren et al., 2009).
Ultrasound-Assisted Synthesis of Derivatives
The ultrasound-assisted synthesis of 1,3,8-triazaspiro[4.5]decane-4-one urea derivatives has been reported. This innovative method emphasizes environmental friendliness, energy efficiency, and greater selectivity under ambient conditions (Velupula et al., 2021).
Myelostimulating Activity
Certain 1,3,8-Triazaspiro[4.5]decane-2,4-diones have shown myelostimulating activity, particularly in artificially induced myelodepressive syndrome. These compounds significantly accelerate the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis (Yu et al., 2018).
Eigenschaften
IUPAC Name |
2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c9-6(14)12-3-1-8(2-4-12)5(13)10-7(15)11-8/h1-4H2,(H2,9,14)(H2,10,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWKMUJENCKUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-Chloro-2-methylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011417.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3011419.png)
![tert-Butyl 8-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B3011421.png)
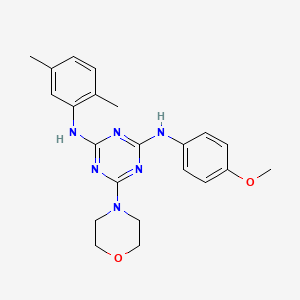
![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011423.png)
![[5-Amino-1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]-piperidin-4-ylmethanone](/img/structure/B3011424.png)
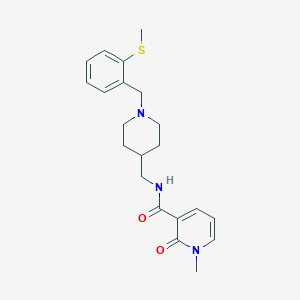
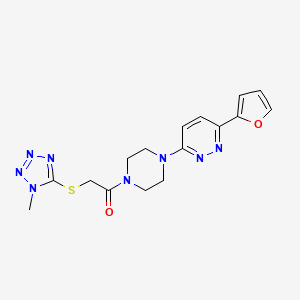
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011427.png)

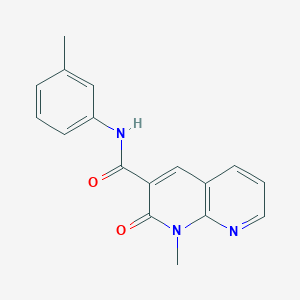
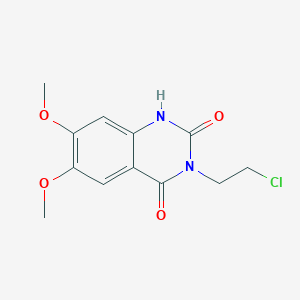
![N-{5-[(E)-2-(5-{[(4-chlorophenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B3011434.png)